N-(4-chloro-2-methylphenyl)thian-3-amine
Description
N-(4-chloro-2-methylphenyl)thian-3-amine is a sulfur-containing organic compound featuring a tetrahydrothiophene (thian) ring substituted with an amine group at the 3-position, which is further modified by a 4-chloro-2-methylphenyl substituent. For example, N-(4-chloro-2-methylphenyl)-N',N'-dimethylformamidine (chlordimeform), a related compound with a formamidine group, is a known acaricide and insecticide .
Properties
Molecular Formula |
C12H16ClNS |
|---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16ClNS/c1-9-7-10(13)4-5-12(9)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
KGLMRKWLMPECSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)thian-3-amine typically involves the reaction of 4-chloro-2-methylaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The mixture is refluxed to ensure complete reaction, and the product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2-methylphenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxylated or alkoxylated products.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)thian-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional characteristics of N-(4-chloro-2-methylphenyl)thian-3-amine can be contextualized by comparing it to the following analogs:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Comparisons
Structural Variations: Thian vs. Thiazol Rings: The thian ring (tetrahydrothiophene) in the target compound differs from thiazol rings in analogs (e.g., ) by lacking a nitrogen atom and having a saturated structure. Halogen Substitution: The bromo analog () has a higher molecular weight and lipophilicity compared to the chloro derivative, which could influence bioavailability and metabolic stability .
Biological Activity: The thiazol-amine derivative in demonstrates antibacterial activity against Staphylococcus aureus and Bacillus subtilis, attributed to the electron-withdrawing fluorine and chlorine substituents enhancing membrane penetration . By analogy, the chloro and methyl groups in the target compound may confer similar bioactivity, though experimental validation is needed.
Synthetic Routes :
- Thiazol-amine derivatives are typically synthesized via cyclocondensation of thioureas with α-haloketones or through Suzuki-Miyaura coupling for aryl substituents . The thian-3-amine scaffold may require analogous strategies, such as nucleophilic substitution or ring-closing metathesis.
Toxicity and Safety: Chlordimeform’s use as a pesticide is restricted due to carcinogenic metabolites, underscoring the need for rigorous toxicity profiling of chloro- and methyl-substituted amines .
Biological Activity
N-(4-chloro-2-methylphenyl)thian-3-amine is a synthetic organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN2S. Its structure features a thiolane ring and a chlorinated aromatic group, which contribute to its chemical reactivity and biological activity. The presence of chlorine and a methyl group on the phenyl ring enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry.
Biological Activity Overview
Research has indicated that this compound exhibits antimicrobial properties . Preliminary studies suggest it may inhibit the growth of various pathogens, similar to other compounds with analogous structures. The exact mechanisms through which it exerts these effects are still under investigation but involve interactions with specific enzymes or receptors within biological systems.
Antimicrobial Activity
In vitro studies have demonstrated that this compound shows effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
The mechanism by which this compound operates involves binding to specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can lead to alterations in cellular signaling pathways, contributing to its antimicrobial effects.
Interaction Studies
Initial studies have indicated that this compound may interact with enzymes involved in metabolic pathways. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic applications.
Comparative Analysis with Similar Compounds
This compound can be compared to structurally similar compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-chloro-2-methylphenyl)thian-4-amine | C10H12ClN2S | Exhibits notable antibacterial activity |
| N-(3-chloro-2-methylphenyl)thian-3-amine | C10H12ClN2S | Different chlorination pattern; potential variations in activity |
| N-(2-chlorophenyl)thian-3-amine | C10H11ClN2S | Lacks methyl group; differing biological activity |
Case Studies and Research Findings
Several studies have focused on the biological effects of compounds related to this compound:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy found that derivatives of thian compounds exhibited significant antibacterial activity against clinical strains of Staphylococcus aureus, highlighting the potential utility of thian-based compounds in treating infections .
- Anticancer Potential : Research has suggested that thian derivatives can also possess anticancer properties. In vitro assays demonstrated that certain thian compounds inhibited the proliferation of cancer cell lines such as HeLa and MCF7, with IC50 values indicating effective concentrations for therapeutic use .
- Mechanistic Insights : Investigations into the metabolic pathways influenced by thian derivatives revealed that they may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
